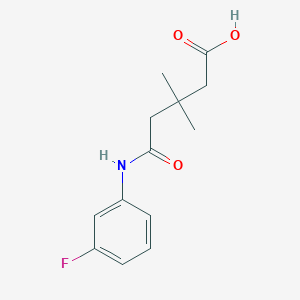

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid

Description

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid is a fluorinated carboxylic acid derivative featuring a 3-fluorophenylamino substituent and a dimethyl-substituted oxopentanoic acid backbone. Its structural uniqueness lies in the combination of a polar carboxylic acid group, lipophilic dimethyl substituents, and a fluorine atom at the meta position of the phenyl ring. These features influence its physicochemical properties, such as solubility, logP, and hydrogen-bonding capacity, making it a candidate for medicinal chemistry applications, particularly in targeting proteins like fatty acid-binding proteins (FABPs) .

Properties

Molecular Formula |

C13H16FNO3 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

5-(3-fluoroanilino)-3,3-dimethyl-5-oxopentanoic acid |

InChI |

InChI=1S/C13H16FNO3/c1-13(2,8-12(17)18)7-11(16)15-10-5-3-4-9(14)6-10/h3-6H,7-8H2,1-2H3,(H,15,16)(H,17,18) |

InChI Key |

VKODQLKMTISRPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)NC1=CC(=CC=C1)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of 3-fluoroaniline with a suitable keto acid precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. Detailed synthetic routes and reaction conditions can vary depending on the desired scale and application.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Physicochemical Properties

- Lipophilicity (LogP): The dimethyl groups in the target compound and its analogues (e.g., ) increase hydrophobicity (XLogP3 ~3.3) compared to non-dimethyl variants like 5-(3-Fluorophenyl)-5-oxopentanoic acid (LogP ~2.1) . Halogen substitution (Br, Cl) further elevates lipophilicity, as seen in the bromo analogue (XLogP3 ~3.5) .

- Hydrogen-Bonding Capacity: All compounds retain two H-bond donors (carboxylic acid and amide NH), but the methoxy-substituted analogue has an additional H-bond acceptor (OCH₃), enhancing polarity.

Solubility:

Research Implications

Biological Activity

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid. Its molecular formula is C12H14FNO3, with a molecular weight of 239.24 g/mol. The structure features a fluorinated phenyl group, which may enhance its biological interactions.

Research indicates that compounds similar to 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom may influence the compound's lipophilicity and binding affinity to target proteins.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds with similar structures. For instance, a study demonstrated that derivatives of 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid exhibited significant cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Immunomodulatory Effects

The compound has also shown promise in modulating immune responses. In vitro assays indicated that it could enhance the proliferation of T-cells and increase the production of cytokines such as IL-2 and IFN-gamma . These findings suggest potential applications in cancer immunotherapy.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxicity against breast cancer cells with an IC50 value of 25 µM. |

| Study B | Showed enhanced T-cell proliferation in the presence of the compound compared to control groups. |

| Study C | Reported a reduction in tumor growth in xenograft models treated with the compound. |

Pharmacokinetics

The pharmacokinetic profile of 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid indicates moderate absorption and distribution characteristics. Studies suggest that it has a half-life suitable for therapeutic applications, allowing for sustained activity without frequent dosing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.